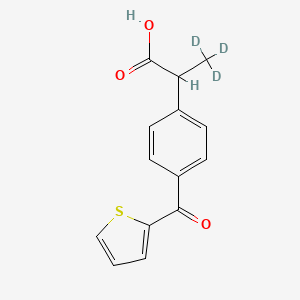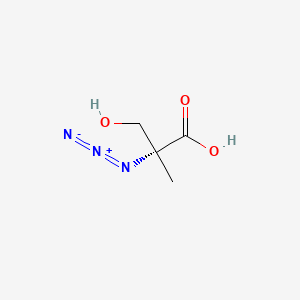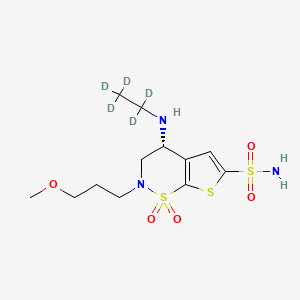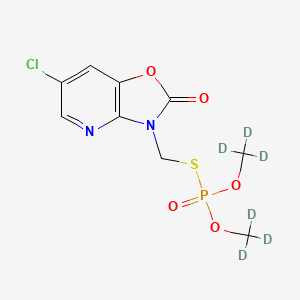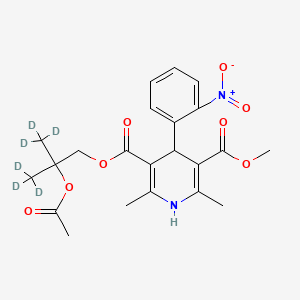
4-Acetoxynisoldipine-d6
Vue d'ensemble
Description
4-Acetoxynisoldipine-d6 is a deuterated analogue of 4-Acetoxynisoldipine, a compound known for its vasodilatory, antihypertensive, and spasmolytic properties . The molecular formula of this compound is C22H20D6N2O8, and it has a molecular weight of 452.49 . This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies .
Méthodes De Préparation
The preparation of 4-Acetoxynisoldipine-d6 involves the synthesis of its non-deuterated counterpart, 4-Acetoxynisoldipine, followed by the incorporation of deuterium atoms. The synthetic route typically includes the following steps:
Analyse Des Réactions Chimiques
4-Acetoxynisoldipine-d6 undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., acetone, chloroform, dichloromethane) and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Acetoxynisoldipine-d6 has several scientific research applications, including:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Metabolic Studies: The deuterated compound is employed in metabolic research to trace metabolic pathways and study the kinetics of metabolic reactions.
Pharmacological Research: It is used to investigate the pharmacokinetics and pharmacodynamics of related compounds, particularly in the context of antihypertensive and vasodilatory effects.
Mécanisme D'action
The mechanism of action of 4-Acetoxynisoldipine-d6 is similar to that of its non-deuterated counterpart, 4-Acetoxynisoldipine. It acts as a calcium channel blocker, primarily targeting voltage-gated L-type calcium channels in vascular smooth muscle cells . By inhibiting the influx of calcium ions, it prevents calcium-dependent smooth muscle contraction, leading to vasodilation and a reduction in blood pressure .
Comparaison Avec Des Composés Similaires
4-Acetoxynisoldipine-d6 can be compared with other similar compounds, such as:
Nisoldipine: A non-deuterated calcium channel blocker with similar vasodilatory and antihypertensive properties.
Nifedipine: Another calcium channel blocker used to treat hypertension and angina.
Amlodipine: A long-acting calcium channel blocker used for the treatment of high blood pressure and coronary artery disease.
Propriétés
IUPAC Name |
5-O-[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O8/c1-12-17(20(26)30-6)19(15-9-7-8-10-16(15)24(28)29)18(13(2)23-12)21(27)31-11-22(4,5)32-14(3)25/h7-10,19,23H,11H2,1-6H3/i4D3,5D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTRFZZAHBRCGQ-RKAHMFOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)OC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)(C([2H])([2H])[2H])OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B563253.png)

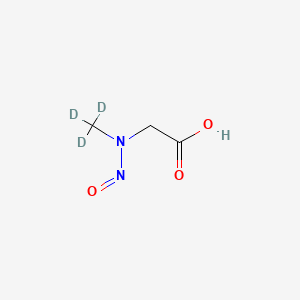
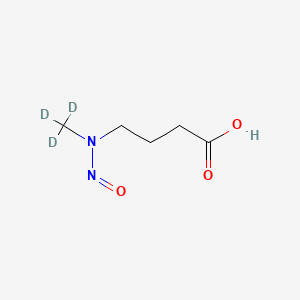
![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)

